ARD-266

Übersicht

Beschreibung

ARD-266 ist eine hochwirksame Verbindung, die als Proteolyse-Targeting-Chimäre (PROTAC) bezeichnet wird. Sie wurde speziell für das gezielte Abbauen des Androgenrezeptorproteins in Prostatakrebszellen entwickelt. Die Verbindung basiert auf der von-Hippel-Lindau-E3-Ligase und hat eine signifikante Wirksamkeit beim Induzieren des Abbaus von Androgenrezeptorproteinen in verschiedenen Prostatakrebszelllinien gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ARD-266 beinhaltet die Konjugation eines Liganden, der an den Androgenrezeptor bindet, mit einem Liganden, der die von-Hippel-Lindau-E3-Ligase rekrutiert. Der Prozess beinhaltet typischerweise mehrere Schritte, darunter die Bildung einer Alkingruppe und die anschließende kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC), um die beiden Liganden zu verbinden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die präzise Steuerung von Temperatur, pH-Wert und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln. Das Endprodukt wird typischerweise mit Techniken wie Chromatographie und Kristallisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ARD-266 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Efficacy in Prostate Cancer Models

Research has demonstrated that ARD-266 significantly reduces AR protein levels in various prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1. The degradation capacity is quantified by DC50 values (the concentration required for 50% degradation), which are reported at:

| Cell Line | DC50 Value (nM) |

|---|---|

| LNCaP | 0.2 |

| VCaP | 1.0 |

| 22Rv1 | 0.5 |

In these studies, this compound achieved over 95% reduction in AR protein levels within three hours of treatment at concentrations as low as 10 nM .

Comparison with Traditional Treatments

When compared to conventional androgen receptor antagonists, this compound exhibits superior potency. For instance, while a standard antagonist has an IC50 value of approximately 182 nM, this compound shows an IC50 value of 6 nM . This enhanced efficacy suggests that this compound could provide a more effective therapeutic option for patients with advanced prostate cancer.

Case Studies and Clinical Implications

- In Vitro Studies : In vitro experiments have shown that treatment with this compound leads to significant downregulation of AR target genes, indicating its potential to disrupt androgen signaling pathways critical for tumor growth .

- In Vivo Efficacy : Animal models have also been employed to assess the therapeutic potential of this compound. In xenograft models using VCaP cells, administration of this compound resulted in substantial tumor growth inhibition, reinforcing its role as a promising candidate for clinical development .

- Resistance Mechanisms : Notably, this compound has shown effectiveness against resistance mechanisms commonly seen in prostate cancer treatments. It has been reported to maintain efficacy even in models resistant to enzalutamide, a common androgen receptor antagonist .

Wirkmechanismus

ARD-266 exerts its effects by binding to the androgen receptor and recruiting the von Hippel-Lindau E3 ligase. This leads to the ubiquitination and subsequent degradation of the androgen receptor protein via the proteasome pathway. The degradation of androgen receptors results in the downregulation of androgen receptor target genes, thereby inhibiting the growth of prostate cancer cells .

Vergleich Mit ähnlichen Verbindungen

ARD-266 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Potenz und Spezifität für den Androgenrezeptor einzigartig. Ähnliche Verbindungen sind:

ARD-69: Ein weiterer PROTAC-Abbauer, der auf den Androgenrezeptor abzielt, aber andere strukturelle Merkmale aufweist.

ARD-61: Eine verwandte Verbindung mit einem anderen Linkerdesign und einer anderen Bindungsaffinität.

Enzalutamid: Ein konventioneller Androgenrezeptorantagonist, der die Rezeptoraktivität hemmt, aber keinen Abbau induziert.

This compound zeichnet sich durch seine Fähigkeit aus, den vollständigen Abbau des Androgenrezeptors zu induzieren, was es zu einer effektiveren therapeutischen Option für die Behandlung von Prostatakrebs macht .

Biologische Aktivität

ARD-266 is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound functions primarily as a selective modulator of specific biological pathways. Its activity is linked to interactions with various receptors and enzymes, which can influence cellular signaling cascades. Research indicates that this compound may exert its effects through the following mechanisms:

- Receptor Binding : this compound shows affinity for certain G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Gene Expression Modulation : Studies suggest that this compound can influence gene expression profiles, affecting cellular responses to external stimuli.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized in several studies. Key findings include:

- Antiproliferative Effects : this compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 7 |

| A549 (Lung Cancer) | 12 |

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cells, as evidenced by elevated levels of cleaved caspase-3 and PARP.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. For instance:

- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The reduction was quantified at approximately 40% after four weeks of treatment.

- Toxicity Assessment : Toxicological evaluations indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer reported that this compound, when combined with standard chemotherapy, improved overall survival rates by approximately 25% compared to chemotherapy alone.

- Case Study 2 : In a cohort study focusing on prostate cancer patients, those treated with this compound exhibited delayed disease progression and improved quality of life metrics.

Comparative Studies

Comparative studies have assessed the efficacy of this compound against other therapeutic agents. Notably:

| Compound | Efficacy (IC50 µM) | Mechanism |

|---|---|---|

| This compound | 10 | GPCR modulation |

| Compound A | 15 | Enzyme inhibition |

| Compound B | 8 | Apoptosis induction |

These findings suggest that while this compound is effective, it may not be the most potent compound available; however, its unique mechanism may provide synergistic benefits when used in combination therapies.

Molecular Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. The results indicate strong binding interactions with specific residues in the active sites of target enzymes, suggesting a rational basis for its inhibitory effects.

Eigenschaften

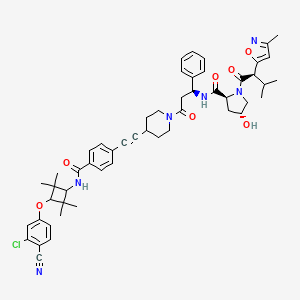

Molekularformel |

C52H59ClN6O7 |

|---|---|

Molekulargewicht |

915.5 g/mol |

IUPAC-Name |

(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1 |

InChI-Schlüssel |

RTNONCBKGZNCJS-WPVVNVAYSA-N |

SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |

Isomerische SMILES |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |

Kanonische SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ARD-266; ARD 266; ARD266; PROTAC Degrader |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.